molecular formula C13H16ClNO2 B3372132 2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 874594-87-3

2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B3372132
CAS No.: 874594-87-3
M. Wt: 253.72 g/mol
InChI Key: MTGYGBNCPKSKCI-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C13H16ClNO2 It is known for its unique structural features, which include a chloroacetamide group, a cyclopropyl ring, and a methoxyphenyl group

Scientific Research Applications

2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzylamine with cyclopropylcarbonyl chloride to form N-cyclopropyl-N-[(4-methoxyphenyl)methyl]amine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of a methoxy group.

    2-chloro-N-cyclopropylacetamide: Lacks the methoxyphenyl group.

    N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide: Lacks the chloro group.

Uniqueness

2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the combination of its chloroacetamide group, cyclopropyl ring, and methoxyphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-12-6-2-10(3-7-12)9-15(11-4-5-11)13(16)8-14/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGYGBNCPKSKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190245
Record name 2-Chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874594-87-3
Record name 2-Chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874594-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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